4-Bromo-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a derivative of benzenesulfonyl chloride . It is a compound with the molecular formula C7H6BrClO3S .
Synthesis Analysis
This compound can be synthesized from 4-Bromoanisole . It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methoxy group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 285.54 g/mol . It has a boiling point of 329.2±27.0 C at 760 mmHg . The compound has a topological polar surface area of 51.8 Ų .Scientific Research Applications
Vibrational Spectroscopic Studies and Theoretical Methods : The compound and its derivatives, like 4-Cyano-2-methoxybenzenesulfonyl Chloride, are studied for their spectroscopic properties and chemical significance, particularly in sulfonyl chloride derivatives. These studies involve techniques like FTIR spectra and theoretical methods including density functional theory and ab initio methods (Nagarajan & Krishnakumar, 2018).
Synthesis of Therapeutic Agents : The compound is used in the synthesis of therapeutic agents such as 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These derivatives have shown significant enzyme inhibitory activity and potential as therapeutic agents against various enzymes and bacterial strains (Hussain et al., 2017).
Chromogenic Reagent for Metal Detection : A chromogenic reagent, 4-bromo-2-sulfo-benzenediazoaminoazobenzene (BSDAA), synthesized from similar compounds, has been used for the spectrophotometric determination of cadmium(II) in wastewater (Meng Shuang, 2002).
Synthesis of Pyrimidine Derivatives : The compound is involved in the synthesis of novel pyrimidine derivatives, which have been evaluated for their in vitro antimicrobial activity. This includes the characterization of these compounds through various spectral studies (Mallikarjunaswamy et al., 2017).
Development of Heavy Metal Sensors : Derivatives of the compound, such as N,N′-(ethane-1,2-diyl)bis(2-methoxy-5-bromobenzenesulfonamide), have been synthesized for their application as heavy metal sensors. These molecules have shown potential in environmental and healthcare fields for the detection of toxic pollutants (Sheikh et al., 2016).
Study of Organohalogens in the Marine Troposphere : The compound and its derivatives, such as bromochloromethoxybenzenes, have been studied for their environmental impact, particularly their presence in the marine troposphere of the Atlantic Ocean. This research helps in understanding the sources and effects of these organohalogens (Führer & Ballschmiter, 1998).
Synthesis of Higher Alkanes : The compound is also used in the synthesis of higher alkanes, such as 1-bromoalkane, through a series of reactions including bromination and esterification (Li Wei, 2012).
Antibacterial Properties of Immobilized Sulfonamides : The immobilization of sulfonamides, derived from compounds like 4-Bromo-2-methoxybenzene-1-sulfonyl chloride, on polymeric carriers has been explored for reducing toxicity and prolonging drug action. Such materials have shown antibacterial properties (Toropin et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The compound’s mode of action is based on the nucleophilic substitution reaction. In this reaction, the 4-Bromo-2-methoxybenzene-1-sulfonyl chloride molecule acts as the electrophile . It forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then reacts further, leading to the formation of the final product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is likely susceptible to hydrolysis in water, which could affect its stability and activity. Additionally, factors such as pH and temperature could influence the compound’s reactivity and the rate of its reactions .
Biochemical Analysis
Biochemical Properties
The role of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride in biochemical reactions is primarily based on its ability to act as a nucleophile. It can attack the electrophilic carbon atom of the substrate molecule
Molecular Mechanism
The molecular mechanism of this compound involves a nucleophilic substitution reaction. In this reaction, the this compound molecule acts as the nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This leads to changes in gene expression and enzyme activation or inhibition.
properties
IUPAC Name |
4-bromo-2-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCLNMOYHCXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595947 | |
Record name | 4-Bromo-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145915-29-3 | |
Record name | 4-Bromo-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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